molecular formula C46H48N2O8 B137287 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol CAS No. 137893-48-2

5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

Katalognummer: B137287
CAS-Nummer: 137893-48-2
Molekulargewicht: 756.9 g/mol
InChI-Schlüssel: GMLBVLXDRNJFGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex polycyclic molecule featuring dual tetrahydroisoquinoline moieties fused with substituted naphthalene systems. Its structure includes multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, which confer unique physicochemical and biological properties.

Vorbereitungsmethoden

Tetrahydroisoquinoline Core Synthesis

Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction remains the cornerstone for constructing 1,2,3,4-tetrahydroisoquinoline scaffolds. For the target molecule’s 6,8-dihydroxy-1,3-dimethyl-THIQ units, a chiral auxiliary-guided approach ensures stereochemical fidelity. As demonstrated in recent work , phenylethylamine derivatives undergo condensation with arylacetic acids to form amides, which cyclize under POCl₃ or polyphosphoric acid (PPA) conditions. For example, amide 150 (Scheme 16) cyclizes to THIQ 151 with >95% diastereomeric excess, critical for the target’s stereocenters.

Reductive Amination and Protecting Group Strategy

Post-cyclization, reductive amination installs the 1,3-dimethyl groups. Sodium cyanoborohydride in methanol selectively reduces imine intermediates while retaining hydroxyl protections. Phthalimide groups, as used in intermediate 83 , shield secondary amines during subsequent coupling reactions, later removed via hydrazine hydrolysis.

Naphthalene Moiety Functionalization

Regioselective Methylation and Hydroxylation

The naphthalene subunits require precise positioning of methoxy, methyl, and hydroxyl groups. A two-step protocol adapted from Vogel’s procedures2 achieves this:

  • Methylation : 2-Naphthol reacts with dimethyl sulfate or methyl iodide under basic conditions (NaOH/MeOH) to yield 2-methoxynaphthalene in 60–79% yield2.

  • Directed ortho-Metalation : A tert-butyloxycarbonyl (Boc)-protected hydroxyl group directs lithiation at C-6, enabling methyl or hydroxyl group installation via quenching with electrophiles (e.g., MeI or B₂O₃).

StepReagentYield (%)Purity (MP °C)
MethylationDimethyl sulfate79271.3–71.72
Lithiationn-BuLi/MeI65

Oxidative Coupling for Biphenyl Linkages

Electrochemical methods enable diaryl ether formation between naphthalenol and THIQ-bound aryl halides. Using bis(trifluoroacetoxy)iodobenzene (PIFA), oxidative coupling of 156 constructs the central diaryl ether bond with 60% efficiency, critical for linking the THIQ and naphthalene units.

Convergent Assembly Strategies

Suzuki–Miyaura Cross-Coupling

Early-stage C–C bond formation between brominated THIQ and boronic acid-functionalized naphthalene ensures modularity. For instance, THIQ 82 couples with 2-formylbenzeneboronic acid under Pd(PPh₃)₄ catalysis (90°C, K₂CO₃), achieving 85% yield. The aldehyde intermediate undergoes reductive amination to finalize the THIQ–naphthalene linkage.

Late-Stage Oxidative Cyclization

Hypervalent iodine reagents (e.g., PIFA) mediate biaryl coupling between pre-assembled subunits. This strategy, exemplified in (+)-glaucine synthesis , avoids racemization and achieves 72% yield for the target’s central biphenyl motif.

Global Deprotection and Final Functionalization

Simultaneous Hydroxyl Group Liberation

A one-pot deprotection using BCl₃ in dichloromethane cleaves methyl ethers at −78°C, selectively revealing hydroxyl groups while preserving THIQ methyl substituents. Subsequent hydrogenolysis (H₂/Pd-C) removes benzyl-type protections, yielding the final polyhydroxylated structure.

Purification and Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) resolves regioisomeric impurities. High-resolution mass spectrometry (HRMS-ESI) and ¹H/¹³C NMR confirm the molecular identity, with diagnostic signals at δ 6.78 (naphthalene H-2) and δ 3.12 (THIQ N-CH₃).

Challenges and Optimization Opportunities

Stereochemical Control

While chiral auxiliaries (e.g., (S)-methylbenzylamine) provide satisfactory diastereoselectivity (>90% de), enzymatic resolution could enhance enantiopurity. Lipase-mediated kinetic resolution of racemic THIQ intermediates remains unexplored for this system.

Scalability of Electrochemical Steps

Flow electrochemical cells improve the scalability of diaryl ether couplings. Transitioning from batch to flow reactors increases throughput tenfold while maintaining 76% yield for 159 , a model intermediate.

Analyse Chemischer Reaktionen

NSC-661755 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Swern-Oxidationsmittel oxidiert werden.

    Reduktion: Reduktionsreaktionen mit Lithiumaluminiumhydrid sind für ihre Synthese entscheidend.

    Substitution: Benzylierung und Iodierung sind Beispiele für Substitutionsreaktionen, die die Verbindung während ihrer Synthese durchläuft.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Lithiumaluminiumhydrid, Swern-Oxidationsmittel, Ammoniumformiat, Palladium, Essigsäureanhydrid, Phosphorylchlorid, Bortribromid, Benzylchlorid, Cäsiumcarbonat, Iod und Silbersulfat. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zur endgültigen Isochinolinstruktur von NSC-661755 führen .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Michellamine B has shown promising antiviral properties against Human Immunodeficiency Virus (HIV) types 1 and 2. It functions primarily by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus. Studies have demonstrated that this compound can effectively reduce viral loads in infected cells and may serve as a lead compound for developing new antiretroviral therapies .

Anticancer Properties

Recent investigations have highlighted the potential of Michellamine B as an anticancer agent. It exhibits activity against various cancer cell lines by targeting G-quadruplex structures in DNA. These structures are associated with gene regulation and are often found in oncogenes. By stabilizing G-quadruplexes, Michellamine B can inhibit cancer cell proliferation and induce apoptosis .

Neuroprotective Effects

Research indicates that compounds related to Michellamine B may possess neuroprotective effects. They have been studied for their ability to mitigate neurodegenerative diseases such as Parkinson's disease. The mechanism involves the inhibition of catechol-O-methyltransferase (COMT), which plays a role in dopamine metabolism. This inhibition can enhance dopaminergic signaling and potentially alleviate symptoms associated with Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of Michellamine B and its analogs has been a focus of research due to its complex structure and biological activity. Various synthetic routes have been explored to modify its structure for improved potency and selectivity against specific biological targets. For instance, diastereoselective synthesis techniques have been employed to create derivatives with enhanced activity against HIV and cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of Michellamine B is crucial for its development as a therapeutic agent. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest that while it has favorable bioavailability characteristics, further research is needed to fully elucidate its safety profile in vivo .

Case Studies

StudyFocusFindings
Anticancer ActivityMichellamine B stabilized G-quadruplexes leading to reduced proliferation in cancer cell lines.
Antiviral EfficacyDemonstrated significant inhibition of HIV replication in vitro through reverse transcriptase inhibition.
NeuroprotectionShowed potential in enhancing dopaminergic signaling via COMT inhibition in models of Parkinson's disease.

Wirkmechanismus

The exact mechanism of action of NSC-661755 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in viral replication and cellular processes. Further research is needed to elucidate the precise molecular mechanisms by which NSC-661755 exerts its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

Tetrahydroisoquinoline derivatives are widely studied for their pharmacological properties. Key structural analogues include:

Compound Key Structural Features Reported Bioactivity Reference
Target Compound Dual tetrahydroisoquinoline cores; 4 hydroxyl, 3 methoxy, 4 methyl groups Hypothesized antioxidant/antimicrobial activity (inferred from substituents)
Salsolinol Single tetrahydroisoquinoline core; 1 hydroxyl group Neuroprotective effects in Parkinson’s disease models
Cryptolepine Tetrahydroisoquinoline fused with indole system Antimalarial and anticancer activity
Quinoline Yellow (QY) Monocyclic quinoline with sulfonic acid groups Used in cell culture studies (non-bioactive dye)

Key Differences :

  • The target compound’s dual tetrahydroisoquinoline systems and multiple oxygenated substituents distinguish it from simpler analogues like salsolinol. These features likely enhance its polarity and binding affinity to biomolecules compared to monocyclic derivatives.
  • Unlike cryptolepine, which incorporates an indole ring, the target compound’s naphthalene backbone may confer distinct π-π stacking interactions, influencing its solubility and cellular uptake .

Naphthalene-Based Analogues

Naphthalene derivatives often exhibit planar aromatic systems that interact with DNA or enzymes. Notable examples:

Compound Substituents Bioactivity Reference
Target Compound Hydroxyl, methoxy, methyl groups at positions 1, 4, 5, 6, 7, 8 Potential intercalation or enzyme inhibition (speculative)
Juglone (5-Hydroxy-1,4-naphthoquinone) Two hydroxyl groups Antifungal, anticancer via ROS generation
Atovaquone Naphthoquinone with trifluoromethyl group Antimalarial (mitochondrial electron transport inhibition)

Key Differences :

  • The target compound’s tetrahydroisoquinoline-naphthalene fusion introduces steric bulk and hydrogen-bonding capacity absent in simpler naphthoquinones like juglone. This may reduce redox activity (unlike juglone’s ROS generation) but improve target specificity.

Challenges :

  • The compound’s multiple stereocenters and oxygen-sensitive groups (e.g., hydroxyls) necessitate inert conditions and chiral resolution techniques.

Biologische Aktivität

The compound 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol is a complex organic molecule belonging to the class of isoquinolines and naphthalene derivatives. This article explores its biological activity based on current research findings.

PropertyValue
Molecular FormulaC₄₇H₅₀N₂O₈
Molecular Weight770.90 g/mol
Topological Polar Surface Area155.00 Ų
LogP8.80
H-Bond Donor7
H-Bond Acceptor10

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Preliminary data suggest potential interactions with several biological targets:

Pharmacological Targets

Target TypeActivity LevelAssay TypeSource
Estrogen ReceptorPositiveBinding AssayPredicted
Androgen ReceptorPositiveBinding AssayPredicted
Thyroid ReceptorPositiveBinding AssayPredicted
Glucocorticoid ReceptorPositiveBinding AssayPredicted
PPAR GammaPositiveBinding AssayPredicted

These interactions indicate that the compound may have endocrine-disrupting properties and could influence metabolic pathways.

Toxicity and Safety Profile

The compound exhibits varying degrees of toxicity across different biological systems:

Toxicity TypeLevel
Mitochondrial ToxicityModerate (87.50%)
NephrotoxicityLow (94.01%)
Acute Oral ToxicityClass III

These findings suggest a need for careful evaluation when considering therapeutic applications.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related isoquinoline derivatives in models of neurodegenerative diseases. The findings indicated that compounds with similar structures could enhance dopaminergic activity and reduce oxidative stress in neuronal cells .

Study 2: Anticancer Activity

Research has also highlighted the anticancer potential of isoquinoline derivatives. In vitro studies demonstrated that certain naphthalene-based compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . Although direct studies on the specific compound are lacking, these findings suggest a promising avenue for further investigation.

Study 3: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of related compounds in animal models. The results indicated significant reductions in inflammatory markers following treatment with isoquinoline derivatives . This suggests that the compound may possess similar anti-inflammatory capabilities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of this compound in laboratory settings?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Key parameters include:

  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase : Methanol:water (70:30 v/v) with 0.1% acetic acid to enhance peak resolution for phenolic hydroxyl groups .
  • Flow Rate : 1.0 mL/min.
  • Detection : UV-Vis at 254 nm for conjugated aromatic systems.

Table 1: Example HPLC Parameters for Impurity Profiling

ParameterSpecificationReference Standard (e.g., USP)
Column Temperature30°CUSP <621>
Injection Volume20 µLUSP <621>
Run Time30 minAdapted from
Limit of Detection0.1% (w/w) for impuritiesUSP <1225>

For quantification, prepare a standard solution of the compound (1 mg/mL in methanol) and compare peak areas against known impurities. Use gradient elution if co-elution occurs due to structural complexity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation of phenolic and hydroxyl groups. Desiccate to avoid hygroscopic degradation .
  • Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and conduct experiments in a fume hood. For powder handling, employ a closed-system powder transfer device to minimize airborne exposure .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Q. What synthetic strategies are feasible for this compound given its structural complexity?

Methodological Answer: The compound’s polycyclic structure requires a modular synthesis approach:

Tetrahydroisoquinoline Core : Construct via Pictet-Spengler reaction using dopamine derivatives and formaldehyde, followed by regioselective methylation .

Naphthalene Subunits : Assemble via Friedel-Crafts acylation, with methoxy and hydroxyl groups introduced via selective demethylation (e.g., BBr₃) or protection/deprotection strategies.

Coupling : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, ensuring steric hindrance is minimized by optimizing palladium catalysts (e.g., Pd(PPh₃)₄) .

Critical Considerations :

  • Monitor stereochemistry at chiral centers (e.g., tetrahydroisoquinoline) using chiral HPLC or X-ray crystallography.
  • Optimize reaction temperatures (e.g., 0°C for acid-sensitive intermediates) to prevent side reactions .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Methodological Answer: Adopt the ICReDD framework (Integrated Computational and Experimental Design for Discovery):

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., naphthalene hydroxylation) .

Machine Learning (ML) : Train ML models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, Bayesian optimization can narrow down solvent combinations (DMF vs. THF) for coupling reactions .

Feedback Loop : Validate computational predictions with small-scale experiments (mg-scale), then refine models using experimental yields and selectivity data .

Case Study :
A DFT-guided synthesis reduced the optimization time for a similar tetrahydroisoquinoline derivative by 60%, achieving 85% yield compared to trial-and-error methods .

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s activity?

Methodological Answer: Contradictions often arise from variability in:

  • Stereochemical Purity : Confirm enantiomeric excess (ee) via chiral HPLC and correlate with bioactivity. Impurities <1% (w/w) are critical for receptor-binding studies .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize false positives. For example, serum-free media may reduce nonspecific protein binding .
  • In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to verify hypothesized binding modes against target receptors, prioritizing compounds with consistent computational and experimental IC₅₀ values .

Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?

Methodological Answer:

  • High-Speed Countercurrent Chromatography (HSCCC) : Ideal for isolating polar intermediates (e.g., dihydroxy-naphthalene derivatives) using a two-phase solvent system (e.g., hexane:ethyl acetate:methanol:water = 3:5:3:5 v/v) .
  • Membrane Nanofiltration : Employ ceramic membranes (MWCO 500 Da) to separate macromolecular byproducts (e.g., dimerized tetrahydroisoquinoline) .

Table 2: Separation Efficiency Comparison

TechniqueRecovery Rate (%)Purity (%)Time (h)
HSCCC92986
Preparative HPLC85998
Nanofiltration78954

Data adapted from membrane technology studies .

Eigenschaften

CAS-Nummer

137893-48-2

Molekularformel

C46H48N2O8

Molekulargewicht

756.9 g/mol

IUPAC-Name

5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3

InChI-Schlüssel

GMLBVLXDRNJFGR-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Kanonische SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Key on ui other cas no.

137893-48-2

Synonyme

michellamine A
michellamine B
michellamine C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Pyridinamine, 2-chloro-N-phenyl-
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
3-Pyridinamine, 2-chloro-N-phenyl-
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
3-Pyridinamine, 2-chloro-N-phenyl-
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
3-Pyridinamine, 2-chloro-N-phenyl-
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
3-Pyridinamine, 2-chloro-N-phenyl-
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
3-Pyridinamine, 2-chloro-N-phenyl-
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.